molecular formula C14H10N4O4 B1446653 Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate CAS No. 1443978-92-4

Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B1446653
CAS No.: 1443978-92-4
M. Wt: 298.25 g/mol
InChI Key: AMBNNYPEYCUHLO-UHFFFAOYSA-N
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Description

Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a pyrrole ring substituted with a nitrocinnolinyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Nitrocinnolinyl Group: This step may involve nitration of a cinnoline derivative followed by coupling with the pyrrole ring.

    Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Reduction of Nitro Group: Amino derivatives.

    Substitution Reactions: Various substituted pyrrole derivatives.

Scientific Research Applications

Antitumor Activity

Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate has been studied for its antitumor properties. Research indicates that compounds featuring similar structural motifs can inhibit various protein kinases implicated in cancer progression. For instance, pyrrole derivatives have been shown to exhibit inhibitory effects on the epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are critical targets in cancer therapy .

Kinase Inhibition

The compound is part of a broader class of pyrrole-based inhibitors targeting kinases such as ERK5. These inhibitors are crucial for developing targeted therapies against cancers characterized by aberrant kinase signaling pathways. The optimization of such compounds has led to the identification of potent inhibitors that maintain favorable pharmacokinetic properties, enhancing their therapeutic potential .

Molecular Modeling Studies

Molecular modeling studies involving this compound have been conducted to predict its interaction with biological targets. These studies utilize computational techniques to understand binding affinities and mechanisms of action, contributing to the rational design of more effective derivatives .

Case Study 1: Antitumor Evaluation

In a study focused on pyrrole derivatives, this compound was evaluated against several human carcinoma cell lines. The results indicated promising cytotoxic activity, particularly in A-549 and MDA-MB-468 cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrrole derivatives has shown that modifications at specific positions can significantly enhance biological activity. This compound serves as a template for synthesizing new analogs with improved potency and selectivity against target kinases. This iterative process is essential for optimizing drug candidates in preclinical development .

Data Table: Comparison of Pyrrole Derivatives

Compound NameTarget KinaseIC50 (µM)Notes
This compoundERK50.065 - 9.4Promising antitumor activity
Pyrrole derivative AEGFR>10Weak inhibition
Pyrrole derivative BFGF receptor0.5Moderate inhibition

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The nitro group could play a role in redox reactions, while the pyrrole ring might engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(6-chlorocinnolin-4-yl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(6-methylcinnolin-4-yl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate is unique due to the specific substitution pattern on the pyrrole ring and the presence of the nitrocinnolinyl group. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate is a synthetic organic compound categorized under heterocyclic compounds. Its unique structure, featuring a pyrrole ring substituted with a nitrocinnolinyl group, provides it with potential biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • CAS Number : 1443978-92-4
  • Molecular Formula : C₁₄H₁₀N₄O₄
  • Molecular Weight : 286.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group may facilitate redox reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially altering their activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on pyrrole derivatives have shown promising results against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance anti-tubercular activity, making this compound a candidate for further investigation in this area .

Cytotoxicity

In vitro studies are essential to assess the cytotoxic effects of this compound. Preliminary findings suggest that while certain derivatives exhibit low cytotoxicity (IC50 > 64 μg/mL), further detailed assays are necessary to establish a comprehensive safety profile for this compound .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological profile of this compound:

Compound NameBiological ActivityCytotoxicity (IC50)
This compoundPotential anti-TB activityTBD
Methyl 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylateModerate antimicrobial>64 μg/mL
Methyl 5-(6-chlorocinnolin-4-yl)-1H-pyrrole-2-carboxylateLow activityTBD

Case Studies and Research Findings

Recent studies have focused on the design and synthesis of pyrrole derivatives aimed at enhancing their biological activity. For example, a study highlighted the importance of substituents on the pyrrole ring in improving anti-TB efficacy. Compounds with electron-withdrawing groups showed increased potency, suggesting that this compound could be optimized for better biological outcomes .

Properties

IUPAC Name

methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c1-22-14(19)13-5-4-11(16-13)10-7-15-17-12-3-2-8(18(20)21)6-9(10)12/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBNNYPEYCUHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C2=CN=NC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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